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Compound of Interest

Compound Name: 1,5-Difluoro-2,4-dinitrobenzene

Cat. No.: B051812

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1,5-
Difluoro-2,4-dinitrobenzene (DFDNB), a key reagent and building block in synthetic organic
chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity,
enhanced by the presence of two fluorine atoms and two nitro groups, makes it a subject of
interest for various analytical and synthetic applications.[1] This document outlines the
characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR),
Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by
detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key quantitative data from various spectroscopic analyses
of 1,5-Difluoro-2,4-dinitrobenzene, providing a comprehensive reference for its structural
characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of DFDNB. The
chemical shifts are indicative of the electronic environment of the hydrogen and carbon atoms
in the molecule.

Table 1: *H and 3C NMR Chemical Shifts
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Chemical Shift (8)

Nucleus Solvent . Reference
in ppm

1H CDCls 8.2 (approx.) [2]

13C Not Specified Not Specified [3]

Note: A detailed experimental and computational study has been performed, and the results for
1H and 3C NMR were compared with experimental values, though specific values from the

abstract are not provided.[3]

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of DFDNB, providing a fingerprint for

the functional groups present.

Table 2: Key IR and Raman Vibrational Frequencies

Functional Group FT-IR (cm™?) FT-Raman (cm~2) Reference

C-C stretching 1250 (weak) 1220 (very strong) [3]

C-C-C out-of-plane
] 705 (weak) [3]
bending

Note: A comprehensive vibrational analysis based on density functional theory (DFT)
calculations has been conducted to assign the fundamental vibrational modes.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data
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. Molecular Weight (
Technique Key m/z values Reference
g/mol )

Electron lonization

() 204.09 204, 112, 104 (4115116171

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
While specific absorption maxima for 1,5-Difluoro-2,4-dinitrobenzene are not detailed in the
provided search results, its derivatives show strong absorption in the UV region. For instance,
the -NH-DNP-NH- chromophore, formed from reactions of DFDNB, exhibits a high molar
absorptivity at around 340 nm.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following
sections outline the protocols for the key experiments cited.

FT-IR and FT-Raman Spectroscopy

The experimental protocol for obtaining the vibrational spectra of DFDNB is based on the study
by S. Shalini and S. Seshadri (2018).[3]

Sample Preparation: A fine polycrystalline sample of 1,5-Difluoro-2,4-dinitrobenzene was
used for the spectral measurements.[3]

FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum was recorded in the
range of 4000—400 cm~1.[3] The sample can be prepared as a KBr disc or a Nujol mull.[2]

FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum was recorded
in the range of 3500-100 cm~1.[3] A Nd:YAG laser operating at 1064 nm can be used as the
excitation source.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following provides a general protocol for acquiring NMR spectra of DFDNB.
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Sample Preparation: The sample is typically dissolved in a deuterated solvent, such as
chloroform-d (CDCIs), in a standard 5 mm NMR tube.[2]

1H NMR Spectroscopy: Proton NMR spectra can be acquired on a spectrometer operating at a
frequency of 90 MHz or higher.[2]

13C NMR Spectroscopy: Carbon-13 NMR spectra are typically acquired on the same
instrument, often requiring a larger number of scans due to the lower natural abundance of the
13C isotope.

Computational Analysis: The Gauge-Including Atomic Orbital (GIAO) method is a common
approach for calculating isotropic nuclear magnetic shielding tensors to compare with
experimental data.[3]

Mass Spectrometry (MS)

A general protocol for obtaining the mass spectrum of DFDNB is as follows:

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is
commonly used.

Sample Introduction: The sample can be introduced directly into the ion source via a solid
probe or, if volatile, through a gas chromatograph (GC-MS).[5]

Analysis: The instrument is operated in positive ion mode, and the resulting mass spectrum
shows the molecular ion peak and characteristic fragmentation patterns.

Visualizing Methodologies and Applications

The following diagrams, generated using Graphviz, illustrate the logical workflow of
spectroscopic analysis and a key synthetic application of 1,5-Difluoro-2,4-dinitrobenzene.
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Sample Preparation
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Caption: Workflow for the spectroscopic characterization of 1,5-Difluoro-2,4-dinitrobenzene.

1,5-Difluoro-2,4-dinitrobenzene is a valuable precursor in organic synthesis. One notable
application is its use in the preparation of other useful chemical intermediates.

1,3-Difluorobenzene Nitration
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Caption: Synthesis of 1,5-Difluoro-2,4-dinitrobenzene via nitration of 1,3-difluorobenzene.[10]

This guide serves as a foundational resource for professionals engaged in research and
development activities involving 1,5-Difluoro-2,4-dinitrobenzene. The compiled data and
outlined protocols are intended to facilitate accurate characterization and effective utilization of
this versatile chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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